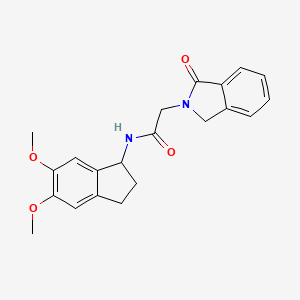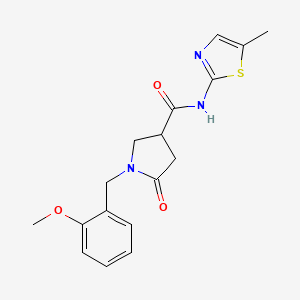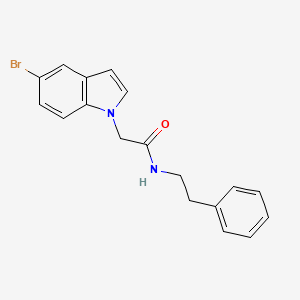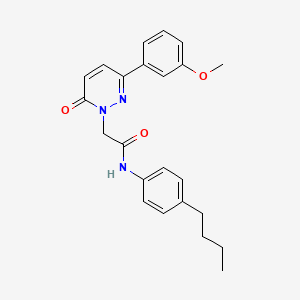![molecular formula C20H19N5O2S B11013367 1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11013367.png)
1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of a cyano group in a triazine precursor with a triazol-3-amine residue under solvent-free conditions . The reaction conditions often include elevated temperatures and the use of specific catalysts to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological receptors, while the pyrrolidine ring can enhance the compound’s binding affinity. The methylsulfanyl group may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Shares the triazole and methylsulfanyl groups but differs in the core structure.
1,2,4-Triazole derivatives: A broad class of compounds with similar triazole rings but varying substituents and core structures.
Uniqueness: 1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, triazole ring, and methylsulfanyl group, which confer specific chemical and biological properties. This combination allows for versatile applications and potential for further functionalization.
Properties
Molecular Formula |
C20H19N5O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-(3-methylsulfanylphenyl)-5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N5O2S/c1-28-17-7-3-6-16(10-17)25-11-14(9-18(25)26)20(27)23-15-5-2-4-13(8-15)19-21-12-22-24-19/h2-8,10,12,14H,9,11H2,1H3,(H,23,27)(H,21,22,24) |
InChI Key |
QMTWJHNBDGAWHB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4=NC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11013289.png)

![N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine](/img/structure/B11013301.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B11013306.png)
![3-(4-methoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11013309.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11013312.png)

![2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11013320.png)
![1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B11013337.png)
![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11013346.png)
![4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B11013351.png)
![N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B11013353.png)

